6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a fused triazolopyrimidinone core. Key structural elements include:
- Triazolo[4,5-d]pyrimidin-7-one scaffold: A bicyclic system with a triazole ring fused to a pyrimidinone moiety, enabling π-conjugation and planar geometry.
- Substituents:
- A 2-(4-chlorophenyl)-2-oxoethyl group at position 6, introducing electron-withdrawing chlorine and ketone functionality.
- A 3-methylphenyl group at position 3, providing steric bulk and lipophilicity.
This compound’s synthesis likely involves multi-step heterocyclic condensation, as seen in analogous triazolopyrimidinones ().
Properties
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-3-2-4-15(9-12)25-18-17(22-23-25)19(27)24(11-21-18)10-16(26)13-5-7-14(20)8-6-13/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVKOLTYNQYDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Precursor Preparation
The synthesis begins with 6-aminouracil (A ), which undergoes diazotization and cyclization to form the triazole ring.
Procedure :
- Diazotization : Treat A with NaNO₂ and HCl at 0–5°C to generate a diazonium salt.
- Cyclization : React the diazonium salt with acetylene derivatives (e.g., phenylacetylene) in the presence of Cu(I) catalysts to yield 1,2,3-triazolo[4,5-d]pyrimidin-7-one (B ).
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Diazotization | 0–5°C, 1 h | 85–90 |
| Cyclization | CuI, DMF, 80°C, 12 h | 70–75 |
Functionalization of the Triazolo[4,5-d]Pyrimidin-7-One Core
Introduction of the 3-(3-Methylphenyl) Group
The 3-position is functionalized via Ullmann coupling or nucleophilic aromatic substitution (NAS).
Ullmann Coupling Protocol :
- React B with 3-methylphenylboronic acid in the presence of Pd(OAc)₂, K₂CO₃, and DMF at 100°C for 24 h.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Outcome :
Attachment of the 6-[2-(4-Chlorophenyl)-2-Oxoethyl] Side Chain
The 6-position is alkylated using 2-bromo-1-(4-chlorophenyl)ethan-1-one (C ).
Alkylation Procedure :
- Dissolve B in dry DCM, add C (1.2 eq) and pyridine (2 eq).
- Stir at room temperature for 48 h.
- Quench with n-hexane, filter, and recrystallize from ethanol.
Optimization Insights :
- Solvent : Dichloromethane outperforms THF due to better solubility of intermediates.
- Base : Pyridine enhances reaction rate by scavenging HBr.
Analytical Data :
Alternative Synthetic Pathways
One-Pot Cyclization-Alkylation Approach
A streamlined method involves simultaneous triazole formation and side-chain incorporation.
Steps :
- React 6-aminouracil with 3-methylphenyl isocyanate to form a urea intermediate.
- Treat with NaN₃ and 2-bromo-1-(4-chlorophenyl)ethan-1-one under Huisgen cycloaddition conditions.
Advantages :
- Reduces purification steps.
- Yield : 65% (over two steps).
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Thetriazole ring may form regioisomers. Using Cu(I) catalysts ensures preferential 1,4-disubstitution.
Stability of the Oxoethyl Group
The ketone moiety is prone to reduction. Employing anhydrous conditions and avoiding strong reducing agents preserves functionality.
Spectroscopic Characterization Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 5.57 (s, 2H, N–CH₂) | Methylene linker |
| ¹³C NMR | δ 151.8 (C=O) | Pyrimidinone carbonyl |
| IR | 1680 cm⁻¹ | C=O stretch |
| MS (ESI) | m/z 400.22 [M+H]⁺ | Molecular ion confirmation |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups. Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential use in treating various diseases due to its bioactive properties. Below are key areas of application:
Anticancer Activity
Research indicates that triazolopyrimidine derivatives can inhibit cancer cell proliferation. Studies have demonstrated that the compound exhibits selective cytotoxicity against several cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that similar triazolopyrimidine compounds showed significant antiproliferative effects against breast and colon cancer cell lines .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial potential against various pathogens. In vitro studies suggest that it may possess both antibacterial and antifungal activities.
- Case Study : Research highlighted in Chemical Biology & Drug Design has shown that triazole derivatives exhibit broad-spectrum antimicrobial activity .
Anti-inflammatory Effects
Triazolopyrimidines are also being explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Case Study : A study found that triazole compounds can inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the chlorophenyl and methyl groups can significantly alter biological activity.
- Data Table: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chlorophenyl group | Enhances binding affinity to targets |
| Methyl group | Increases lipophilicity and bioavailability |
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that yield high purity products suitable for biological testing. Techniques such as HPLC are employed to ensure quality control during synthesis.
Mechanism of Action
The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its biological activity.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The table below highlights key structural differences among related compounds:
Key Observations :
Crystallographic and Spectroscopic Comparisons
- Planarity: The triazolopyrimidinone core in is nearly planar (max deviation: 0.021 Å), a trait likely shared by the target compound. Dihedral angles between aromatic rings (e.g., 87.74° in ) suggest steric or electronic influences from substituents.
- Spectroscopy : NMR and IR () are standard for confirming substituent identity, though the target compound’s methyl and chlorophenyl groups would show distinct shifts (e.g., ~δ 2.3 ppm for CH₃ in ³-methylphenyl).
Environmental and Regulatory Considerations
While toxicity data for the target compound are absent, –14 emphasize rigorous reporting for chlorinated compounds. Structural analogs with chlorophenyl groups (e.g., ) may inform hazard assessments.
Biological Activity
The compound 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 888420-60-8) belongs to the class of triazolopyrimidines and exhibits significant biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C19H14ClN5O2
- Molecular Weight : 379.80 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research has indicated that triazolopyrimidine derivatives possess anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms that involve the disruption of cellular signaling pathways.
- Mechanism of Action : The compound likely acts as an enzyme inhibitor, particularly targeting protein kinases involved in cell proliferation and survival. Inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Studies have reported moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis.
- Testing Methods : Antimicrobial activity was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) evaluations. Compounds with structural similarities have demonstrated significant antibacterial properties .
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : The compound exhibited significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases .
- Urease Inhibition : It has also been identified as a potent urease inhibitor. Urease inhibitors are valuable in treating conditions such as urinary tract infections and kidney stones .
Case Studies and Experimental Data
-
Anticancer Studies :
- A study involving the compound showed a dose-dependent reduction in cell viability across multiple cancer cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents .
- Antimicrobial Testing :
- Enzyme Activity Assays :
Summary Table of Biological Activities
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and core integrity. For example, aromatic protons from the 3-methylphenyl group appear as distinct singlet signals .
- X-Ray Crystallography : Resolves crystal packing and stereoelectronic effects, as shown in related triazolopyrimidine derivatives with similar substituents .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
How can contradictory biological activity data across studies be resolved?
Advanced Research Question
- Assay Standardization : Discrepancies may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) is critical .
- Structural-Activity Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-ethylphenyl) using molecular docking to identify binding-site interactions .
- Purity Verification : Contradictions may stem from impurities; HPLC-MS ensures >95% purity before biological testing .
What initial biological screening assays are recommended for this compound?
Basic Research Question
- Cytotoxicity Screening : MTT/XTT assays on cancer cell lines (e.g., HCT-116) to determine IC50 values .
- Enzyme Inhibition : Kinase profiling (e.g., CDK2/CDK4) using recombinant enzymes to assess selectivity .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
How can mechanistic studies elucidate the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Predict binding modes with targets (e.g., CDKs) using software like AutoDock. Triazolopyrimidine cores often occupy ATP-binding pockets, with substituents (e.g., 4-chlorophenyl) enhancing hydrophobic interactions .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
- Mutagenesis Studies : Site-directed mutations in target enzymes (e.g., CDK2) validate critical binding residues .
What strategies enhance the pharmacokinetic profile of triazolopyrimidine derivatives?
Advanced Research Question
- Solubility Enhancement : Introduce hydrophilic groups (e.g., methoxy or piperazinyl) on the phenyl ring .
- Metabolic Stability : Replace labile esters (e.g., ethyl carboxylates) with amides or heterocycles .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) to improve oral bioavailability .
How does the 4-chlorophenyl substituent influence reactivity and bioactivity?
Basic Research Question
- Electronic Effects : The electron-withdrawing chlorine atom increases electrophilic reactivity at the triazolopyrimidine core, facilitating nucleophilic attacks in synthesis .
- Bioactivity : Chlorine enhances lipophilicity, improving membrane permeability and target engagement, as seen in kinase inhibitors .
What computational tools are used to predict the compound’s ADMET properties?
Advanced Research Question
- In Silico Modeling : Software like SwissADME predicts absorption (e.g., Caco-2 permeability) and metabolic pathways (e.g., cytochrome P450 interactions) .
- Molecular Dynamics (MD) : Simulates compound behavior in physiological environments (e.g., blood-brain barrier penetration) .
How can structural analogs address toxicity concerns observed in preclinical studies?
Advanced Research Question
- Scaffold Hopping : Replace the triazolopyrimidine core with thiazolopyrimidine to reduce off-target effects while retaining activity .
- Toxicophore Removal : Eliminate reactive groups (e.g., sulfanyl moieties) linked to hepatotoxicity in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
